molecular formula C22H20F3N5O3S2 B6004641 2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE

2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE

Cat. No.: B6004641
M. Wt: 523.6 g/mol
InChI Key: SCEYWBKHXQVJNW-UHFFFAOYSA-N
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Description

2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a purine ring, a trifluoromethyl group, and a thienylmethyl group

Properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S2/c1-28-18-17(19(32)29(2)21(28)33)30(11-13-5-3-6-14(9-13)22(23,24)25)20(27-18)35-12-16(31)26-10-15-7-4-8-34-15/h3-9H,10-12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYWBKHXQVJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NCC3=CC=CS3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the purine core. . The final steps involve the incorporation of the thienylmethyl group and the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethyl and thienylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The purine core and thienylmethyl group contribute to the overall stability and reactivity of the molecule, enabling it to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({1,3-DIMETHYL-2,6-DIOXO-7-[3-(TRIFLUOROMETHYL)BENZYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-THIENYLMETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the thienylmethyl group contributes to its specificity and binding affinity.

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